molecular formula C20H23NO5S B1387876 1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885268-80-4

1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B1387876
CAS No.: 885268-80-4
M. Wt: 389.5 g/mol
InChI Key: SLVDFVKLVVTVSA-UHFFFAOYSA-N
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Description

1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a synthetic organic compound featuring a cyclohexane-1-carboxylic acid core substituted with a sulfonamide linker to a 4-(o-tolyloxy)phenyl group. This structure combines a carboxylic acid functional group, known for its role in hydrogen bonding and salt formation , with a sulfonamide moiety, a group prevalent in medicinal chemistry and agrochemicals . The presence of these functional groups makes it a versatile intermediate for organic synthesis, including the preparation of amides, esters, and acid chlorides . Researchers may investigate its potential application as a building block for pharmaceutical development or as a precursor in materials science. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[4-(2-methylphenoxy)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-15-7-3-4-8-18(15)26-16-9-11-17(12-10-16)27(24,25)21-20(19(22)23)13-5-2-6-14-20/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVDFVKLVVTVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150439
Record name 1-[[[4-(2-Methylphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-80-4
Record name 1-[[[4-(2-Methylphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[[4-(2-Methylphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known by its CAS number 885268-80-4, is a compound that has garnered attention in various fields of research, particularly in pharmacology and agrochemistry. Its unique structure allows it to interact with biological systems in ways that may enhance therapeutic efficacy or provide novel modes of action.

Chemical Structure

The compound features a cyclohexane backbone with a carboxylic acid group, a sulfonamide moiety, and an o-tolyloxy phenyl group. This structural configuration is significant as it influences the compound's solubility, permeability, and overall biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing sulfonamides have been widely studied for their ability to inhibit bacterial growth by targeting folic acid synthesis.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
  • Penetration Enhancer : As noted in patent literature, this compound may act as a penetration enhancer for herbicides and safeners, improving their efficacy in agricultural applications .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds structurally similar to this compound exhibited significant inhibition against various bacterial strains. The mechanism of action typically involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate metabolism in bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that sulfonamide-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Agrochemical Applications

As highlighted in patent literature, this compound serves as a penetration enhancer for agrochemicals. Its ability to improve the absorption of herbicides can lead to reduced application rates and lower environmental impact.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates compared to controls.
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with anti-inflammatory sulfonamide compounds reported improved symptoms and reduced joint swelling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its o-tolyloxy substituent. Below is a detailed comparison with analogs featuring variations in the phenyl ring substituents, sulfonamido linkages, or carboxylic acid frameworks:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula (Estimated) Molecular Weight (g/mol) Key Properties/Applications Source/References
1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 4-(2-Methylphenoxy)phenyl sulfonamido C₂₀H₂₂NO₅S 388.46 Moderate lipophilicity; potential enzyme inhibition due to sulfonamido and aromatic groups. Structural analysis
1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 4-(2-Methoxyphenoxy)phenyl sulfonamido C₂₀H₂₂NO₆S 404.46 Higher polarity due to methoxy group; 97% purity, used as intermediates or reference standards.
1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 4-(2-Chlorophenoxy)phenyl sulfonamido C₁₉H₁₉ClNO₅S 408.88 Increased electron-withdrawing effect from Cl; 97% purity, pharmacological research.
1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid 3-(Trifluoromethyl)phenyl sulfonamido C₁₄H₁₅F₃N₂O₄S 376.34 Enhanced metabolic stability and lipophilicity; 95% purity, priced at €34.00/g.
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid 4-Chlorophenyl, no sulfonamido linkage C₁₃H₁₅ClO₂ 238.71 Simpler structure; mp 153–155°C, used in organic synthesis.

Key Findings

Methoxy (): Increases polarity, improving solubility but possibly reducing membrane permeability. Chloro (): Electron-withdrawing effect may stabilize sulfonamido interactions with charged residues in enzymes. Trifluoromethyl (): Boosts lipophilicity and metabolic stability due to fluorine’s inductive effect.

Cyclohexane vs. cyclopropane frameworks () alter ring strain and conformational flexibility, impacting binding affinity.

Applications :

  • Sulfonamido-carboxylic acid hybrids are common in Keap1-Nrf2 inhibitors () and kinase modulators.
  • Compounds like 3-O-Feruloylquinic acid () highlight the role of cyclohexane carboxylic acids as synthetic precursors or bioactive agents.

Preparation Methods

Typical Reaction Conditions

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used as inert organic solvents.
  • Base: Triethylamine or other organic bases are employed to neutralize the hydrochloric acid generated during the reaction.
  • Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures (25–60 °C).
  • Purification: Recrystallization or column chromatography is used to purify the final compound.

Stepwise Preparation Method

Step 1: Preparation of 4-(o-Tolyloxy)phenylsulfonyl chloride

  • The starting material 4-(o-tolyloxy)phenylsulfonyl chloride can be synthesized by chlorosulfonation of 4-(o-tolyloxy)benzene derivatives.
  • Chlorosulfonic acid or sulfuryl chloride is typically used to introduce the sulfonyl chloride group at the para position relative to the tolyloxy substituent.

Step 2: Preparation of Cyclohexane-1-carboxylic Acid Amine Derivative

  • The amine counterpart is usually 1-aminocyclohexane-1-carboxylic acid or a protected derivative.
  • Protection of the carboxylic acid group may be necessary depending on reaction conditions to prevent side reactions.

Step 3: Coupling Reaction to Form Sulfonamide

  • The sulfonyl chloride derivative is reacted with the amine in the presence of a base (e.g., triethylamine) in an organic solvent.
  • The nucleophilic amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
  • Reaction monitoring by TLC or HPLC ensures completion.

Step 4: Workup and Purification

  • The reaction mixture is quenched with water, and the product is extracted into an organic phase.
  • The crude product is purified by recrystallization or chromatography.
  • Final drying under vacuum yields the pure this compound.

Research Findings and Optimization

Yield and Purity

  • Yields for sulfonamide formation reactions typically range from 60% to 90%, depending on reaction scale and conditions.
  • Purity is confirmed by NMR, IR, and mass spectrometry.
  • Spectral data (available from suppliers such as Fluorochem Ltd.) confirm the structure and purity of the compound.

Reaction Parameters Impact

Parameter Effect on Reaction Optimal Conditions
Solvent Influences solubility and reaction rate Dichloromethane or THF preferred
Base Neutralizes HCl, prevents side reactions Triethylamine commonly used
Temperature Higher temperature can increase rate but risk side reactions Room temperature to 40 °C
Molar ratio (amine:sulfonyl chloride) Excess amine can drive reaction to completion 1:1 to 1.2:1 amine to sulfonyl chloride
Reaction time Sufficient time needed for complete conversion 2–6 hours typically

Comparative Analysis with Related Compounds

Compound Key Synthetic Feature Reference Reaction Conditions
1-(4’-Methoxy-4-biphenylylsulfonamido)cyclohexane-1-carboxylic acid Sulfonamide formation via sulfonyl chloride and amine Solvent: DCM/toluene, Base: triethylamine, RT
This compound Similar sulfonamide bond formation Expected similar to above with tolyloxy substituent
4-(n-(hydroxybenzyl)aminomethyl)cyclohexane-1-carboxylic acids Schiff base formation followed by reduction Organic solvent, room temperature or heating

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Sulfonyl chloride synthesis Chlorosulfonic acid or sulfuryl chloride, aromatic precursor Formation of 4-(o-tolyloxy)phenylsulfonyl chloride
Amine preparation 1-Aminocyclohexane-1-carboxylic acid or derivative May require protection of carboxyl group
Sulfonamide coupling Sulfonyl chloride + amine, base (triethylamine), solvent (DCM/THF), RT Formation of sulfonamide bond
Purification Recrystallization or chromatography Isolated pure product
Characterization NMR, IR, Mass Spectrometry Confirms molecular structure and purity

Additional Notes

  • The compound this compound is commercially available from suppliers such as Fluorochem Ltd., which provides spectral data and certificates of analysis confirming synthesis quality.
  • Patents and literature on related cyclohexane carboxylic acid derivatives and sulfonamides provide further synthetic insights.
  • The synthetic route is straightforward, relying on well-established sulfonamide chemistry, facilitating scale-up and modification for analog synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, and how is purity validated?

Answer: The compound is typically synthesized via sulfonamide coupling between a cyclohexane-1-carboxylic acid derivative and a substituted phenylsulfonyl chloride. Key steps include:

  • Reaction Optimization : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system under inert conditions .
  • Purification : Preparative HPLC is critical for isolating the product, with yields averaging 29–31% for analogous sulfonamido-carboxylic acids .
  • Purity Validation : LC-MS (Liquid Chromatography-Mass Spectrometry) ensures >95% purity, supported by 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., sulfonamido NH at δ 8.2–10.0 ppm, cyclohexane ring protons at δ 1.2–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and sulfonamide (SO2_2) groups .
  • UPLC-MS : Provides molecular weight confirmation (e.g., m/z 498.1 [M+1]+^+) and quantifies purity .
  • X-ray Crystallography (if applicable): Resolves cyclohexane ring puckering and torsional angles of the o-tolyloxy substituent .

Advanced Research Questions

Q. How can researchers address low synthetic yields in sulfonamido-carboxylic acid derivatives like this compound?

Answer: Low yields (e.g., 29% in analogous syntheses) arise from steric hindrance at the cyclohexane bridgehead and side reactions. Strategies include:

  • Catalyst Screening : Replace EDCI with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) to improve solubility of intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) may reduce decomposition of sensitive intermediates .

Q. How do substituent variations on the phenyl ring influence biological activity in sulfonamido-carboxylic acid analogs?

Answer: Structural analogs (Table 1) demonstrate that substituents modulate bioactivity:

SubstituentBiological ActivityMechanism InsightsReference
o-Tolyloxy Potential Keap1-Nrf2 inhibitionEnhanced hydrophobic interactions
Tetrazole Anticonvulsant activityIncreased hydrogen bonding
Chlorophenoxy TXA2 antagonism (IC50_{50} < 1 µM)Improved receptor affinity

Methodological Insight : Use molecular docking to predict substituent effects on target binding, followed by SPR (Surface Plasmon Resonance) for binding affinity validation .

Q. How can researchers optimize in vitro assays to evaluate this compound’s inhibition of Keap1-Nrf2 interactions?

Answer:

  • Assay Design : Use fluorescence polarization (FP) with FITC-labeled Nrf2 peptide and recombinant Keap1 protein. Measure IC50_{50} values under reducing conditions (to prevent disulfide bond interference) .
  • Control Experiments : Include reference inhibitors (e.g., bardoxolone methyl) and validate via ITC (Isothermal Titration Calorimetry) for binding thermodynamics .
  • Data Interpretation : Address false positives by repeating assays in Keap1-deficient cell lines .

Q. What are the key challenges in derivatizing the sulfonamido group for enhanced pharmacokinetic properties?

Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Solubility Optimization : Synthesize phosphate or lysine prodrugs of the carboxylic acid moiety to improve aqueous solubility .
  • In Vivo Validation : Use microsomal stability assays and PK/PD modeling to prioritize derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

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